2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a carboxy(hydroxy)methyl group and a methyl group attached to the benzene ring fused with the oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole typically involves the cyclization of β-hydroxy amides. One common method is the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. For example, the reaction between 2-aminophenol and an aldehyde in the presence of a base like potassium carbonate (K₂CO₃) and an oxidant such as tert-butyl hydroperoxide (TBHP) can yield the desired oxazole derivative . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to cyclize β-hydroxy amides into oxazolines, which can then be oxidized to oxazoles using manganese dioxide (MnO₂) .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems and eco-friendly pathways. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency and yield of the synthesis . Flow chemistry techniques, which involve continuous flow reactors, have also been utilized to achieve rapid and scalable synthesis of oxazoles .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the carboxy(hydroxy)methyl group is attached.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), ozone (O₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Oxidized derivatives with opened oxazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzoxazole derivatives with various functional groups at the benzylic position.
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in various reactions. The electron density from the aryl amine can be delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its biological activities and its role in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2-hydroxy-2-(6-methyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4/c1-5-2-3-6-7(4-5)15-9(11-6)8(12)10(13)14/h2-4,8,12H,1H3,(H,13,14) |
InChI Key |
QSBDWKDLQFLWDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.